Home > Products > Screening Compounds P8792 > 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one
1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one - 2319805-57-5

1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one

Catalog Number: EVT-2779042
CAS Number: 2319805-57-5
Molecular Formula: C16H21N5O2
Molecular Weight: 315.377
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

BMS-536924

  • Compound Description: (R)-4-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(4-methyl-6-morpholino-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one. BMS-536924 is a first-generation insulin-like growth factor-1 receptor (IGF-1R) inhibitor. While initially showing promise as an anti-cancer therapeutic, it was found to be a potent inducer of CYP3A4, a key enzyme involved in drug metabolism. This induction was mediated by the pregnane X receptor (PXR; NR1I2) transactivation. []

BMS-665351

  • Compound Description: 4-(1-(2-(4-((2-(4-chloro-1H-pyrazol-1-yl)ethyl)amino)-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-1H-benzo[d]imidazol-6-yl)piperidin-4-yl) piperazine-1-carboxylate. Developed from BMS-536924, this compound retains the IGF-1R inhibitory activity but lacks PXR activity. [] Despite this, BMS-665351 still induces CYP3A4 expression in human primary hepatocytes (HPHs), suggesting a novel, PXR-independent mechanism of action. []

Paliperidone

  • Compound Description: 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-1,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrimidin-4-one. Paliperidone is a heterocyclic compound recognized for its diverse pharmacological properties. [] It is primarily used as an atypical antipsychotic to manage schizophrenia and schizoaffective disorder.

3-{2-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Compound Description: Identified as the primary photodegradation product of Paliperidone when exposed to UVA and UVC irradiation. []

(-)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (BAY 38-7271)

  • Compound Description: A high-affinity cannabinoid receptor subtype 1 (CB1 receptor) agonist with notable neuroprotective properties. [] It has shown efficacy in reducing infarct volume in rat models of traumatic brain injury and focal cerebral ischemia.

6-Chloro-4-hydroxy-3-[aryl(piperidin-1-yl)methyl]quinolin-2(1H)-ones

  • Compound Description: A series of compounds synthesized using nanocrystalline ZnO as a catalyst. [] While their specific biological activities are not detailed in the provided abstract, their synthesis highlights the importance of the quinolinone scaffold in medicinal chemistry.

WIN 55,212-2

  • Compound Description: (4,5-dihydro-2-methyl-4(4-morpholinylmethyl)-1-(1-naphthalenyl-carbonyl)-6H-pyrrolo[3,2,1ij]quinolin-6-one). A potent and selective cannabinoid agonist that acts primarily on the CB1 receptor. [, , , ] This compound exhibits a range of pharmacological effects, including hypothermia, analgesia, and anticonvulsant activity.

SR141716A (Rimonabant)

  • Compound Description: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride. A selective CB1 receptor antagonist known for its ability to block the pharmacological effects of cannabinoid agonists. [, , , , ] Rimonabant was briefly marketed as an anti-obesity drug but was withdrawn due to adverse psychiatric effects.

9. Series of 1-(cyclopropyl/2,4-difluorophenyl/tert-butyl)-1,4-dihydro-8-methyl-6-nitro-4-oxo-7-(substituted secondary amino)quinoline-3-carboxylic acids * Compound Description: A series of quinoline-3-carboxylic acid derivatives designed and synthesized for their potential antimycobacterial properties. [] These compounds were evaluated for their activity against Mycobacterium tuberculosis (MTB), multi-drug resistant MTB, and Mycobacterium smegmatis. * Relevance: Several compounds within this series, like 1-cyclopropyl-1,4-dihydro-7-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)-8-methyl-6-nitro-4-oxoquinoline-3-carboxylic acid (9p), exhibited significant antimycobacterial activity. [] The structural similarity of these compounds to 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one, particularly the presence of a piperidine ring and a substituted pyrimidine, suggests that exploring the antimycobacterial potential of the target compound could be a worthwhile endeavor.

Overview

1-Methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its potential pharmacological properties. The compound is primarily studied for its biological activities, particularly in the context of medicinal chemistry.

Source and Classification

The compound can be classified as a pyrazine derivative due to the presence of the pyrazin-2(1H)-one moiety. It also features a piperidine ring and a methylpyrimidine group, which are significant in conferring specific biological activities. The synthesis and characterization of this compound have been explored in various studies, indicating its relevance in drug discovery and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one typically involves several steps, including:

  1. Formation of Pyrazine Core: The initial step often involves the cyclocondensation of appropriate precursors such as hydrazines with carbonyl compounds, which can yield pyrazole intermediates that are further transformed into pyrazine derivatives.
  2. Piperidine Modification: The introduction of the piperidine ring can be achieved through nucleophilic substitution reactions where piperidine derivatives react with activated halides or other electrophiles.
  3. Methylpyrimidine Integration: The 6-methylpyrimidine moiety is usually incorporated via alkylation or acylation reactions, allowing for the attachment of the pyrimidine to the piperidine structure.
  4. Final Coupling: The final step often involves coupling reactions that link all components together to form the desired compound, typically utilizing standard coupling reagents or catalysts to facilitate the reaction.

The detailed reaction conditions, including solvents, temperatures, and catalysts used, can significantly affect yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one can be represented as follows:

C17H24N4O2\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}_2

This formula indicates a complex arrangement involving:

The three-dimensional conformation of this compound plays a crucial role in its biological activity, influencing how it interacts with target proteins or receptors.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one can be explored through various reactions:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups in the pyrazine or pyrimidine rings makes them susceptible to nucleophilic attack, allowing for further functionalization.
  2. Oxidation Reactions: The compound may undergo oxidation at specific sites, potentially altering its biological activity or stability.
  3. Hydrolysis: Under certain conditions, hydrolysis may occur, particularly at ester or amide linkages if present in derivatives of this compound.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.

Mechanism of Action

Process and Data

The mechanism of action for 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one is likely related to its interaction with specific biological targets such as enzymes or receptors involved in various signaling pathways.

Research suggests that compounds with similar structures may act as inhibitors for certain kinases or other enzymes critical in disease processes. The exact mechanism would depend on binding affinity and specificity towards these targets, which can be elucidated through biochemical assays and molecular docking studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one include:

  • Molecular Weight: Approximately 320.40 g/mol.

Chemical properties may include:

  • Solubility: Likely soluble in polar organic solvents such as dimethyl sulfoxide or methanol due to the presence of polar functional groups.

These properties can influence formulation strategies for drug delivery systems.

Applications

Scientific Uses

The primary applications of 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one lie in medicinal chemistry and pharmacology. Its potential uses include:

  1. Pharmaceutical Development: As a candidate for drug development targeting specific diseases, particularly those involving kinase pathways.
  2. Biological Research: Utilized in studies exploring enzyme inhibition, receptor binding assays, and other pharmacological evaluations.
  3. Therapeutic Applications: Depending on its efficacy and safety profile, it may find applications in treating conditions such as cancer or inflammatory diseases.

Properties

CAS Number

2319805-57-5

Product Name

1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one

IUPAC Name

1-methyl-3-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one

Molecular Formula

C16H21N5O2

Molecular Weight

315.377

InChI

InChI=1S/C16H21N5O2/c1-12-9-14(19-11-18-12)23-10-13-3-6-21(7-4-13)15-16(22)20(2)8-5-17-15/h5,8-9,11,13H,3-4,6-7,10H2,1-2H3

InChI Key

LXGRUUOAAIVOKW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CN(C3=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.